NIDA-41020 exerts its effects by selectively binding to and blocking the activity of CB1 receptors. [, ] CB1 receptors are primarily found in the central and peripheral nervous systems, and their activation by endogenous cannabinoids (endocannabinoids) or exogenous cannabinoids (like THC) leads to a variety of physiological effects. By blocking these receptors, NIDA-41020 can inhibit the effects of cannabinoids and help researchers understand the specific roles of CB1 receptors in different biological systems.
NIDA-41020 is used to investigate the role of the CB1 receptor in cognitive impairments associated with chronic use of substances like mitragynine (kratom). Studies demonstrate that NIDA-41020 can reverse learning and memory deficits induced by chronic exposure to mitragynine, morphine, and THC in mice. []
Research suggests that inhibiting the endocannabinoid system may have antiangiogenic effects, potentially useful in cancer treatment. One study explored the use of NIDA-41020 in conjunction with a cannabinoid agonist (R-methanandamide) in mice with Ehrlich ascites carcinoma. NIDA-41020 blocked the antiangiogenic effects of the agonist, indicating the involvement of CB1 receptors. []
NIDA-41020 was used to investigate the involvement of the endocannabinoid system in atherogenesis associated with obesity. Results indicated that NIDA-41020 inhibited several atherogenic changes in rats fed a high-fat diet, suggesting that the endocannabinoid system, specifically the CB1 receptor, plays a role in this process. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7